![molecular formula C21H23N5O4S B264757 N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B264757.png)
N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes, making it a promising candidate for the treatment of a range of diseases.
Wirkmechanismus
N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A exerts its pharmacological effects by inhibiting the enzyme PDE4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A increases the levels of cAMP, which in turn activates various downstream signaling pathways that are involved in the regulation of inflammation, immune response, and metabolism.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and metabolic effects. In vitro and in vivo studies have demonstrated that N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A in lab experiments is its potent and specific inhibitory activity against PDE4, which allows for the selective modulation of downstream signaling pathways. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A. One area of research could be the development of more potent and selective PDE4 inhibitors based on the structure of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A. Additionally, further studies are needed to explore the potential therapeutic applications of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A in various disease settings, including cancer, inflammation, and metabolic disorders. Finally, more research is needed to elucidate the precise mechanisms of action of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A and its downstream signaling pathways.
Synthesemethoden
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A involves several steps, including the reaction of 6-methyl[1,2,4]triazolo[3,4-a]phthalazine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction of the resulting intermediate with sodium dithionite. The final product is obtained by reacting the resulting amine with tert-butanol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and metabolic disorders. In vitro and in vivo studies have shown that N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide A is a potent inhibitor of the enzyme PDE4, which is involved in the regulation of various physiological processes, including inflammation, immune response, and metabolism.
Eigenschaften
Produktname |
N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
---|---|
Molekularformel |
C21H23N5O4S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N5O4S/c1-13-15-7-5-6-8-16(15)19-22-23-20(26(19)24-13)17-11-14(9-10-18(17)30-4)31(28,29)25-21(2,3)12-27/h5-11,25,27H,12H2,1-4H3 |
InChI-Schlüssel |
VDMZQNKNIIELEN-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC(C)(C)CO)OC)C4=CC=CC=C14 |
Kanonische SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC(C)(C)CO)OC)C4=CC=CC=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.